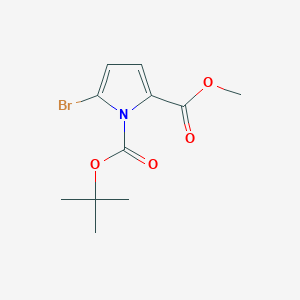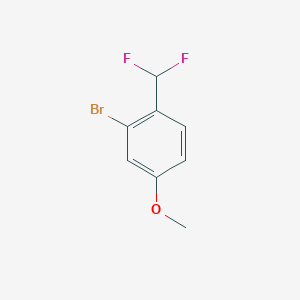
2-Bromo-1-(difluoromethyl)-4-methoxybenzene
Overview
Description
2-Bromo-1-(difluoromethyl)-4-methoxybenzene is an organic compound with the molecular formula C7H5BrF2O. It is characterized by a benzene ring substituted with a bromo group, a difluoromethyl group, and a methoxy group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including halogenation and difluoromethylation reactions. One common approach involves the bromination of 1-(difluoromethyl)-4-methoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure the selective addition of the bromo group.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are employed to achieve high efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-(difluoromethyl)-4-methoxybenzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Oxidation: The major product is typically the corresponding carboxylic acid or ketone.
Reduction: The major product is the corresponding hydrocarbon or alcohol.
Substitution: The major product is the substituted benzene derivative with the nucleophile replacing the bromo group.
Scientific Research Applications
2-Bromo-1-(difluoromethyl)-4-methoxybenzene is utilized in various scientific research fields due to its unique chemical properties:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It is explored for its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Bromo-1-(difluoromethyl)-4-methoxybenzene exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved are determined by the specific biological system under investigation.
Comparison with Similar Compounds
2-Bromo-1-(difluoromethyl)-4-methoxybenzene is compared with other similar compounds to highlight its uniqueness:
1-Bromo-2-(difluoromethyl)benzene: Similar structure but different position of substituents.
2-Bromo-1-(difluoromethyl)-4-fluorobenzene: Similar but with an additional fluorine atom.
1-Bromo-4-(difluoromethyl)benzene: Different position of the bromo group.
These compounds share structural similarities but exhibit different chemical and biological properties due to variations in their substituents.
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry Its unique chemical properties make it valuable in various fields, including chemistry, biology, medicine, and industry
Properties
IUPAC Name |
2-bromo-1-(difluoromethyl)-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAKDJNZGGQTJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673320 | |
| Record name | 2-Bromo-1-(difluoromethyl)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214379-79-9 | |
| Record name | 2-Bromo-1-(difluoromethyl)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


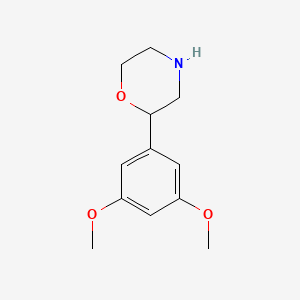
![7-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1503439.png)

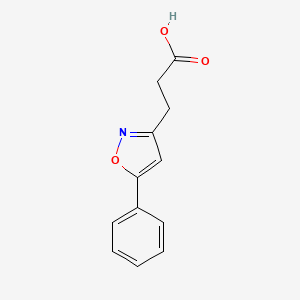

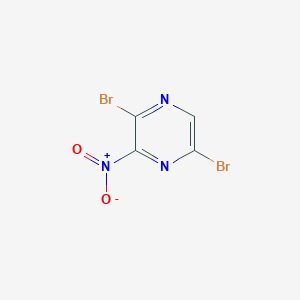

![4-Amino-N-[3,5-bis(trifluoromethyl)phenyl]benzamide](/img/structure/B1503451.png)
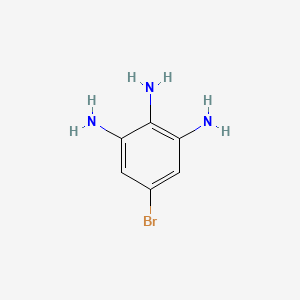
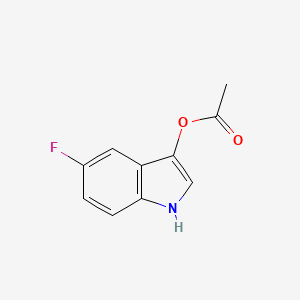


![4-[(Piperidine-4-carbonyl)amino]benzoic acid ethyl ester](/img/structure/B1503458.png)
